N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide
Description
N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide is a hybrid molecule combining a benzenesulfonamide scaffold with a 1,2,3-triazole moiety linked via a cyclohexyl bridge. This structure is designed to leverage the pharmacological properties of both components: benzenesulfonamide is a well-known pharmacophore in enzyme inhibition (e.g., cyclooxygenases, carbonic anhydrases), while the 1,2,3-triazole group enhances bioavailability and facilitates interactions with biological targets via hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
N-[2-(4-phenyltriazol-1-yl)cyclohexyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c25-27(26,17-11-5-2-6-12-17)22-18-13-7-8-14-20(18)24-15-19(21-23-24)16-9-3-1-4-10-16/h1-6,9-12,15,18,20,22H,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJJVZHGNYMKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide typically involves a multi-step process. One common method is the “click” chemistry approach, which is known for its efficiency and high yield. The process begins with the preparation of the azide and alkyne precursors. The azide is usually synthesized from an amine through diazotization followed by azidation. The alkyne can be prepared through various methods, including the dehydrohalogenation of a halide.
The key step in the synthesis is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms the 1,2,3-triazole ring. This reaction is typically carried out in an aqueous medium with copper sulfate and sodium ascorbate as catalysts . The final step involves the sulfonation of the triazole derivative to introduce the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and cyclohexyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction of the sulfonamide group can yield the corresponding amine.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide may share similar characteristics due to the presence of the triazole ring.
Case Studies and Findings
- A study synthesized various 4-phenyl-[1,2,3]-triazole derivatives and evaluated their antimycobacterial activity against multiple-drug-resistant strains of Mycobacterium tuberculosis. The results indicated that these compounds could inhibit the growth of the bacteria effectively .
- Another investigation highlighted the antibacterial efficacy of sulfonamide derivatives against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 4 μg/mL. This suggests a potential for this compound to function similarly in combating bacterial infections .
Anticancer Potential
The triazole scaffold has been recognized for its anticancer properties. Compounds with this structure have demonstrated activity against various cancer cell lines.
Research Insights
- Triazole derivatives have been reported to exhibit cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). For instance, certain derivatives showed GI50 values indicating effective growth inhibition .
- A review of pyrazole and triazole compounds emphasized their role in drug discovery for cancer treatment. The mechanisms of action often involve targeting specific pathways associated with tumor growth and proliferation .
Anti-inflammatory Properties
The anti-inflammatory potential of sulfonamide-containing compounds is another area of interest.
Relevant Studies
- Sulfonamide derivatives have been evaluated for their anti-inflammatory effects, showing promise in reducing inflammation through various biochemical pathways. The presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced anti-inflammatory activity .
Summary of Applications
Mechanism of Action
The mechanism of action of N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. The benzenesulfonamide group can interact with proteins, affecting their function and stability. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell processes or anticancer activity by inhibiting cell proliferation .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several benzenesulfonamide-triazole hybrids, differing in substituents, linker groups, and biological targets. Key analogues include:
Key Research Findings and Trends
Structure-Activity Relationships (SAR)
- Triazole Position : 1,4-substituted triazoles (common in CuAAC products) enhance hydrogen bonding with enzyme active sites .
- Linker Flexibility : Cyclohexyl linkers (as in the target compound) may improve membrane permeability compared to rigid aromatic linkers .
- Substituent Effects : Pyrimidinyl or thiazolyl groups (e.g., 6b–c) increase selectivity for COX-2 over COX-1 by occupying secondary binding pockets .
Biological Activity
N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific biological effects observed in various studies.
Chemical Structure and Properties
The compound this compound consists of a triazole ring linked to a cyclohexyl group and a benzenesulfonamide moiety. The structural formula can be represented as follows:
This structure contributes to its diverse biological properties, particularly in anticancer and antimicrobial activities.
Synthesis
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. Key steps include the formation of the triazole ring via azide-alkyne cycloaddition reactions and subsequent functionalization to introduce the sulfonamide group. Detailed synthetic routes have been documented in various studies .
Anticancer Activity
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against several cancer cell lines:
These compounds often induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins.
Antimicrobial Activity
This compound has also been evaluated for antimicrobial activity. Studies indicate that triazole derivatives possess antifungal and antibacterial properties:
These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. Key observations include:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl rings can significantly alter the potency of the compound against cancer and microbial targets.
- Triazole Ring Variations : Different substitutions on the triazole ring have been shown to enhance or diminish biological activity, indicating that careful design is crucial for optimizing efficacy .
Case Studies
One notable study investigated the effects of this compound on human cancer cell lines. The results indicated that this compound induced apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Additionally, another study focused on its antimicrobial efficacy against resistant strains of bacteria and fungi, demonstrating significant activity against strains that were previously difficult to treat with conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
